molecular formula C6H7Cl2N B123645 3-(Chloromethyl)pyridine hydrochloride CAS No. 6959-48-4

3-(Chloromethyl)pyridine hydrochloride

Cat. No. B123645
Key on ui cas rn: 6959-48-4
M. Wt: 164.03 g/mol
InChI Key: UZGLOGCJCWBBIV-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

Thionyl chloride (9.60 g, 80.6 mmol) was added dropwise to a stirred solution of (pyridin-3-yl)methanol (2.20 g, 20.1 mmol) in 30 ml of CHCl3 at 0° C. and refluxed for 4 h. The reaction mixture was concentrated under reduced pressure to afford 2.10 g (63.6%) of 3-(chloromethyl)pyridine hydrochloride as a brown solid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11]O)[CH:6]=1>C(Cl)(Cl)Cl>[ClH:3].[Cl:3][CH2:11][C:7]1[CH:6]=[N:5][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.2 g
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 63.6%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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